molecular formula C14H11NO2 B587180 2-Methoxy-6(5H)-phenanthridinone-d3 CAS No. 1794810-85-7

2-Methoxy-6(5H)-phenanthridinone-d3

Cat. No.: B587180
CAS No.: 1794810-85-7
M. Wt: 228.265
InChI Key: SFDHWBOPWONGJZ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone. This compound is of interest due to its unique structural features and potential applications in various fields of scientific research. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable for studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 typically involves the introduction of deuterium atoms into the parent compound, 2-Methoxy-6(5H)-phenanthridinone. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas. This process can be carried out under mild conditions using a palladium on carbon catalyst. The reaction is typically conducted at room temperature and atmospheric pressure, ensuring the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6(5H)-phenanthridinone-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenanthridinone derivatives.

Scientific Research Applications

2-Methoxy-6(5H)-phenanthridinone-d3 has several applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to track reaction pathways and mechanisms.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6(5H)-phenanthridinone: The non-deuterated parent compound.

    2-Methoxy-6-methylphenanthridinone: A methylated derivative with different chemical properties.

    2-Methoxy-6-hydroxyphenanthridinone: A hydroxylated derivative with distinct reactivity.

Uniqueness

2-Methoxy-6(5H)-phenanthridinone-d3 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies requiring isotopic labeling and tracing, providing insights that are not possible with non-deuterated analogs.

Properties

CAS No.

1794810-85-7

Molecular Formula

C14H11NO2

Molecular Weight

228.265

IUPAC Name

2-(trideuteriomethoxy)-5H-phenanthridin-6-one

InChI

InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3

InChI Key

SFDHWBOPWONGJZ-FIBGUPNXSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.